molecular formula C9H15NO B573500 Morpholine,  4-(cyclobutylidenemethyl)- CAS No. 183137-36-2

Morpholine, 4-(cyclobutylidenemethyl)-

Cat. No.: B573500
CAS No.: 183137-36-2
M. Wt: 153.225
InChI Key: QHRCCUVTUODJAL-UHFFFAOYSA-N
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Description

Morpholine, 4-(cyclobutylidenemethyl)-, is a morpholine derivative characterized by a cyclobutylidenemethyl substituent at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, lipophilicity) and enhance target binding through hydrogen bonding or steric interactions . The cyclobutylidenemethyl group introduces a strained cycloalkene moiety, which may influence conformational rigidity and metabolic stability compared to other substituents.

Properties

CAS No.

183137-36-2

Molecular Formula

C9H15NO

Molecular Weight

153.225

IUPAC Name

4-(cyclobutylidenemethyl)morpholine

InChI

InChI=1S/C9H15NO/c1-2-9(3-1)8-10-4-6-11-7-5-10/h8H,1-7H2

InChI Key

QHRCCUVTUODJAL-UHFFFAOYSA-N

SMILES

C1CC(=CN2CCOCC2)C1

Synonyms

Morpholine, 4-(cyclobutylidenemethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Morpholine derivatives with diverse 4-position substituents have been synthesized and evaluated for biological activity. Key comparisons include:

Compound Substituent Key Properties/Activities Reference
4-(4-Bromophenyl)morpholine 4-Bromophenyl Antiproliferative activity against cancer cells; PI3Kβ kinase inhibition (52.1% at 1 µM)
4-(2-Chlorobenzyl)morpholine 2-Chlorobenzyl High solubility (180 µM); selective CYP2A13 inhibition for chemoprevention
4-(3-Azetidinyl)morpholine Azetidine Structural rigidity; potential for CNS-targeted therapies
4-(2-Isocyanoethyl)morpholine 2-Isocyanoethyl Antileishmanial activity (used in antiparasitic scaffolds)
4-(Cyclohexylacetyl)morpholine Cyclohexylacetyl Industrial applications (e.g., corrosion inhibition)

Key Observations :

  • Substituent Effects on Activity: Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., 4-bromophenyl in ) enhance kinase inhibition, while aliphatic groups (e.g., 2-isocyanoethyl in ) improve antiparasitic activity. The cyclobutylidenemethyl group’s aliphatic nature may favor metabolic stability but reduce polar interactions compared to aromatic analogs. Electron-Withdrawing Groups: Chlorine or fluorine substituents (e.g., 2-chlorobenzyl in ) improve solubility and target selectivity, suggesting halogenation could optimize 4-(cyclobutylidenemethyl)morpholine’s drug-likeness.
  • Solubility and Lipophilicity :
    • Morpholine derivatives with hydrophilic substituents (e.g., morpholine itself) exhibit moderate solubility (~180–200 µM) , while lipophilic groups (e.g., benzyl) reduce aqueous solubility. The cyclobutylidenemethyl group’s moderate lipophilicity (predicted cLogP ~2–3) may balance membrane permeability and solubility.
Physicochemical and Metabolic Stability
  • Metabolic Stability :
    • Benzylmorpholine analogs (e.g., 4-(2-chlorobenzyl)morpholine) showed high metabolic stability in recombinant CYP assays, attributed to reduced oxidative metabolism . The cyclobutylidenemethyl group’s strained structure may similarly resist enzymatic degradation.
  • Solubility :
    • 4-(2-Chlorobenzyl)morpholine exhibited solubility >180 µM , whereas morpholine derivatives with bulkier substituents (e.g., 4-(4-bromophenyl)morpholine) may require formulation optimization for in vivo use .

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